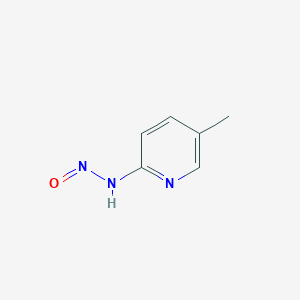

N-(5-methylpyridin-2-yl)nitrous amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylpyridin-2-yl)nitrous amide, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPN is a nitric oxide donor and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques

N-(5-methylpyridin-2-yl)nitrous amide, a derivative of nitropyridine, can be synthesized through various innovative techniques. The synthesis of related nitropyridyl carboxamides involves the reaction of 3-Nitropyridine with nitrogen-centered carboxylic acid amide anions in anhydrous DMSO, showcasing the versatility of nitropyridine derivatives in chemical synthesis (Amangasieva et al., 2018). Moreover, the formation of 4-dialkylaminopyridine derivatives from 3-nitropyran-2-one N-functionalized amidines through reaction with secondary amines and the existence of these compounds in tautomeric forms demonstrate the chemical complexity and adaptability of these compounds (Bertacche et al., 2007).

Chemical Reactions and Applications

The reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions has been explored, revealing their potential in synthesizing tetrazolinones and substituted amines through cycloaddition, rearrangement, and decarboxylation (Holt & Fiksdahl, 2007). These reactions not only underline the chemical richness of these compounds but also hint at their applications in creating complex molecular architectures.

Material Synthesis and Probe Development

The study of 2-aminoethylpyridine-based fluorescent compounds for detecting metal ions like Fe3+ and Hg2+ in aqueous media illustrates the application of nitropyridine derivatives in the development of chemical sensors. Such compounds can be specifically designed for environmental monitoring or biological systems, indicating the intersection of organic synthesis with practical applications in various fields (Singh et al., 2020).

Properties

IUPAC Name |

N-(5-methylpyridin-2-yl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5-2-3-6(7-4-5)8-9-10/h2-4H,1H3,(H,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASOXTKEANXGPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NN=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)

![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)